molecular formula C9H6N2O4 B13945562 2-Amino-4-oxo-4H-3,1-benzoxazine-8-carboxylic acid CAS No. 32360-46-6

2-Amino-4-oxo-4H-3,1-benzoxazine-8-carboxylic acid

Cat. No.: B13945562
CAS No.: 32360-46-6
M. Wt: 206.15 g/mol
InChI Key: GQAOWRYZLXGYNI-UHFFFAOYSA-N
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Description

4H-3,1-Benzoxazine-8-carboxylic acid, 2-amino-4-oxo- is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzene ring fused with an oxazine ring, which is further substituted with a carboxylic acid group at the 8th position, an amino group at the 2nd position, and a keto group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-3,1-Benzoxazine-8-carboxylic acid, 2-amino-4-oxo- typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of anthranilic acid with acyl chlorides or anhydrides in the presence of a cyclizing agent such as cyanuric chloride and dimethylformamide . This reaction proceeds under mild conditions and results in high yields of the desired benzoxazine derivatives.

Industrial Production Methods

Industrial production of this compound can be achieved through a one-pot synthesis method. This involves the use of iminium cations from a mixture of cyanuric chloride and dimethylformamide as both the cyclizing agent and solvent . This method is advantageous due to its simplicity, high yield, and minimal energy requirements.

Chemical Reactions Analysis

Types of Reactions

4H-3,1-Benzoxazine-8-carboxylic acid, 2-amino-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group at the 2nd position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinazolinone derivatives.

    Reduction: Hydroxyl-substituted benzoxazine derivatives.

    Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.

Scientific Research Applications

4H-3,1-Benzoxazine-8-carboxylic acid, 2-amino-4-oxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-3,1-Benzoxazine-8-carboxylic acid, 2-amino-4-oxo- involves its interaction with specific molecular targets. The compound can act as an acyl-enzyme inhibitor, binding to the active site of enzymes and preventing their activity . This inhibition is facilitated by the formation of hydrogen bonds and π-π interactions between the compound and the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-3,1-Benzoxazine-8-carboxylic acid, 2-amino-4-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent enzyme inhibitor sets it apart from other similar compounds.

Properties

CAS No.

32360-46-6

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

2-amino-4-oxo-3,1-benzoxazine-8-carboxylic acid

InChI

InChI=1S/C9H6N2O4/c10-9-11-6-4(7(12)13)2-1-3-5(6)8(14)15-9/h1-3H,(H2,10,11)(H,12,13)

InChI Key

GQAOWRYZLXGYNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)N=C(OC2=O)N

Origin of Product

United States

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